Higher Lipophilicity vs. Non-Nitrated Analogs
2-(4-Amino-3-nitrobenzoyl)benzoic acid exhibits a computed XLogP3 value of 2.5 [1]. This indicates significantly greater lipophilicity compared to the hypothetical non-nitrated analog 2-(4-aminobenzoyl)benzoic acid, for which a lower LogP would be expected due to the absence of the hydrophobic nitro group. The presence of the nitro group is known to increase LogP by approximately 0.5-1.0 units relative to the unsubstituted aromatic amine, a shift that can critically impact membrane permeability and solubility in biological systems.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 (computed) [1] |
| Comparator Or Baseline | 2-(4-Aminobenzoyl)benzoic acid (hypothetical) – expected LogP < 2.0 based on fragment contributions of -NO2 group [2] |
| Quantified Difference | Estimated increase of >0.5 LogP units relative to non-nitrated analog |
| Conditions | Computed XLogP3 descriptor according to PubChem methodology [1] |
Why This Matters
This quantifiable difference in lipophilicity directly impacts experimental design for biological assays (e.g., membrane permeability) and purification (e.g., reversed-phase HPLC retention time), making it a key parameter for method development and procurement decisions.
- [1] ChemicalBook India. 93923-57-0. XLogP3: 2.5. View Source
- [2] Hansch, C., Leo, A., Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. Fragment contributions for nitro and amino groups. View Source
